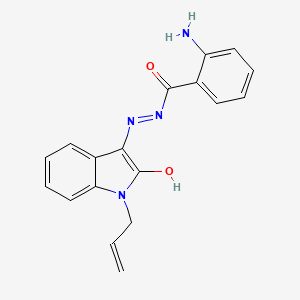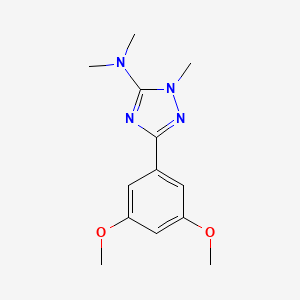
N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide, also known as LQFM021, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide is not yet fully understood. However, it has been suggested that N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide has been shown to have minimal toxicity in normal cells, indicating that it may have a selective effect on cancer cells. Additionally, N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide has been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide in lab experiments is its relatively simple synthesis method. Additionally, N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer treatment. However, one limitation of using N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide. One area of interest is the development of more efficient synthesis methods for N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide and its potential applications in cancer treatment. Other potential future directions include exploring the use of N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide in combination with other cancer treatments and investigating its potential for use in other diseases.
Méthodes De Synthèse
N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzohydrazide with 1-allyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid with a melting point of 240-242°C.
Applications De Recherche Scientifique
N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide has been shown to have potential applications in cancer treatment. In vitro studies have demonstrated that N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide exhibits cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-amino-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-2-11-22-15-10-6-4-8-13(15)16(18(22)24)20-21-17(23)12-7-3-5-9-14(12)19/h2-10,24H,1,11,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALIKCKAIAWBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N'-[(3Z)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5629282.png)
![N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5629286.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5629290.png)

![N-[3-(1H-imidazol-2-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5629303.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[2-(pyrrolidin-1-ylcarbonyl)phenoxy]piperidine](/img/structure/B5629308.png)
![rel-(3aS,6aS)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5629311.png)
![4-imino-1,5,6,7-tetrahydro-2H,4H-cyclopenta[4,5]thieno[2,3-d][1,3]thiazine-2-thione](/img/structure/B5629320.png)
![{methyl[(3-methylpyridin-2-yl)methyl]amino}[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B5629329.png)


![(4S)-3-[(3-isopropylisoxazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5629352.png)
![1-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5629370.png)
![N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5629385.png)